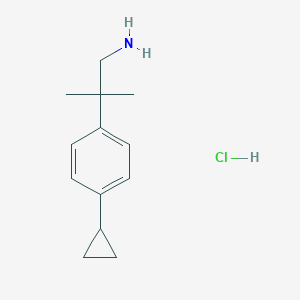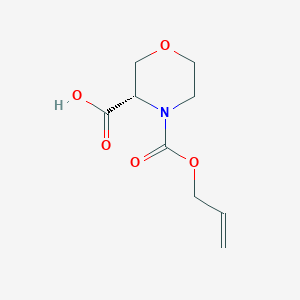![molecular formula C13H19BrO B15305022 [(2R)-3-bromo-2-(tert-butoxy)propyl]benzene](/img/structure/B15305022.png)
[(2R)-3-bromo-2-(tert-butoxy)propyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2R)-3-bromo-2-(tert-butoxy)propyl]benzene is an organic compound with the molecular formula C13H19BrO and a molecular weight of 271.19 g/mol . This compound is characterized by the presence of a bromine atom, a tert-butoxy group, and a benzene ring, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of (2R)-3-bromo-2-propanol with tert-butyl alcohol in the presence of an acid catalyst . The reaction conditions often include:
Temperature: 0-25°C
Catalyst: Acid catalyst (e.g., sulfuric acid)
Solvent: Dichloromethane or similar organic solvent
Industrial Production Methods
Industrial production of [(2R)-3-bromo-2-(tert-butoxy)propyl]benzene may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are essential for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
[(2R)-3-bromo-2-(tert-butoxy)propyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of alkanes.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF).
Oxidation: Oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide yields azido derivatives, while oxidation with PCC results in the formation of ketones.
Aplicaciones Científicas De Investigación
[(2R)-3-bromo-2-(tert-butoxy)propyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of [(2R)-3-bromo-2-(tert-butoxy)propyl]benzene involves its interaction with specific molecular targets. The bromine atom and tert-butoxy group play crucial roles in its reactivity and binding affinity. The compound can undergo nucleophilic substitution, where the bromine atom is replaced by other functional groups, leading to the formation of new chemical entities.
Comparación Con Compuestos Similares
[(2R)-3-bromo-2-(tert-butoxy)propyl]benzene can be compared with similar compounds such as:
[(2R)-3-chloro-2-(tert-butoxy)propyl]benzene: Similar structure but with a chlorine atom instead of bromine.
[(2R)-3-bromo-2-(methoxy)propyl]benzene: Similar structure but with a methoxy group instead of tert-butoxy.
[(2R)-3-bromo-2-(tert-butoxy)propyl]toluene: Similar structure but with a toluene ring instead of benzene.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and applications in various fields.
Propiedades
Fórmula molecular |
C13H19BrO |
|---|---|
Peso molecular |
271.19 g/mol |
Nombre IUPAC |
[(2R)-3-bromo-2-[(2-methylpropan-2-yl)oxy]propyl]benzene |
InChI |
InChI=1S/C13H19BrO/c1-13(2,3)15-12(10-14)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3/t12-/m1/s1 |
Clave InChI |
JXWQVUKMDNNRBU-GFCCVEGCSA-N |
SMILES isomérico |
CC(C)(C)O[C@H](CC1=CC=CC=C1)CBr |
SMILES canónico |
CC(C)(C)OC(CC1=CC=CC=C1)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3R)-2-(2,6-difluoro-4-methoxybenzoyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B15304942.png)


![rac-(3aR,6aR)-3a-(methoxymethyl)-hexahydro-2H-furo[2,3-c]pyrrole hydrochloride, cis](/img/structure/B15304962.png)

![2-Fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B15304999.png)
![[6-(trifluoromethyl)morpholin-3-yl]methanol hydrochloride, Mixture of diastereomers](/img/structure/B15305000.png)

![[3-(morpholin-2-yl)-1H-1,2,4-triazol-5-yl]methanol dihydrochloride](/img/structure/B15305006.png)




